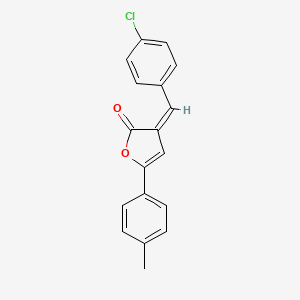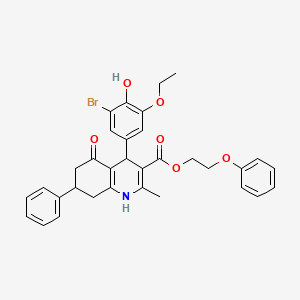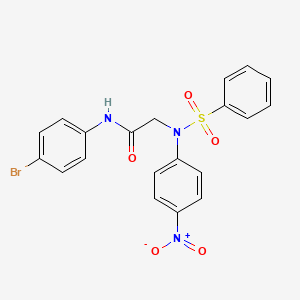
N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazole family and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 is not fully understood. However, it has been suggested that this compound 1 may inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 has been shown to induce apoptosis, which is a programmed cell death process. Additionally, this compound 1 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In anti-inflammatory activity, this compound 1 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In anti-viral activity, this compound 1 has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
实验室实验的优点和局限性
One of the advantages of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 is its high potency, which allows for the use of lower concentrations in experiments. Additionally, this compound 1 has been shown to have low toxicity in various cell lines. However, one of the limitations of this compound 1 is its poor solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research and development of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1. One potential direction is the optimization of the synthesis method to improve the yield and purity of the this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1. Furthermore, the potential of this compound 1 as a therapeutic agent for various diseases, including cancer and viral infections, needs to be explored in more detail. Finally, the development of more water-soluble analogs of this compound 1 may improve its potential for use in various experiments.
合成方法
The synthesis of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 involves a multi-step process that starts with the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with methyl iodide to yield N~2~-methyl-N~1~-2-acetamidothiazolium iodide. The final step involves the reaction of N~2~-methyl-N~1~-2-acetamidothiazolium iodide with ethyl cyanoacetate to form this compound 1.
科学研究应用
Compound 1 has shown potential in various scientific research applications, including cancer therapy, anti-inflammatory activity, and anti-viral activity. In cancer therapy, N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound 1 has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In anti-viral activity, this compound 1 has been shown to inhibit the replication of the hepatitis C virus.
属性
IUPAC Name |
2-[2-cyanoethyl(methyl)amino]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-13(5-2-3-10)7-8(14)12-9-11-4-6-15-9/h4,6H,2,5,7H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTWTOBMXAOHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4998207.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4998228.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)


![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)
![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)